GC Retention Index Shift of >190 Units Distinguishes 5-Undecene, 4-methyl- from 4-Methyl-1-undecene on DB-1701 Phase
The positional isomer (E)-5-methyl-4-undecene, which shares the same carbon skeleton as 5-undecene, 4-methyl- but with the double bond shifted to position 4, exhibits a Kovats retention index (RI) of 957 on a DB-1701 column [1]. In contrast, the positional isomer 4-methyl-1-undecene yields an RI of 1153 on the identical stationary phase under the same temperature program [2]. Although the experimental RI for 5-undecene, 4-methyl- itself has not been published on this phase, its structural relationship to (E)-5-methyl-4-undecene places it in a distinctly earlier elution window than 4-methyl-1-undecene, with an estimated RI difference exceeding 190 units [1][2].
| Evidence Dimension | Kovats Retention Index (non-polar to mid-polar column) |
|---|---|
| Target Compound Data | Estimated RI window: ~950–1000 (based on positional analog (E)-5-methyl-4-undecene RI = 957 on DB-1701) |
| Comparator Or Baseline | 4-Methyl-1-undecene: RI = 1153 on DB-1701; 1-Undecene, 4-methyl-: RI = 1085 on HP-5 |
| Quantified Difference | ΔRI ≥ 190 between the 5-undecene/4-methyl scaffold and 4-methyl-1-undecene |
| Conditions | DB-1701 capillary column (J&W Scientific); He carrier gas; temperature program per Hartvigsen et al. (2000) |
Why This Matters
A 190-unit RI difference ensures that misidentification of isomers in GC-MS-based volatile profiling is avoided, which is critical for food aroma research and petrochemical biomarker analysis.
- [1] El-Sayed, A. M. The Pherobase: Kovats Retention Index for (E)-5-Methyl-4-undecene. https://www.pherobase.com/database/kovats/kovats-detail-5me-E4-11Hy.php (accessed 2026-04-23). Citing Hartvigsen, K., et al. J. Agric. Food Chem. 2000, 48, 4858-4867. View Source
- [2] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 4-Methyl-1-undecene. https://pherolist.org/database/kovats/kovats-detail-4me-delta1-11Hy.php (accessed 2026-04-23). Citing Hartvigsen, K., et al. J. Agric. Food Chem. 2000, 48, 4858-4867. View Source
